molecular formula C11H10ClNO3 B1594125 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione CAS No. 19667-37-9

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

Cat. No. B1594125
CAS RN: 19667-37-9
M. Wt: 239.65 g/mol
InChI Key: KBRVYEPWGIQEOF-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, also known as CHIPID, is a compound that has a wide range of applications in scientific research. It is a cyclic organic compound with a molecular formula of C7H7ClO3. CHIPID has been used in numerous scientific studies for its unique properties, including its ability to act as a reducing agent, to increase the solubility of compounds, and to aid in the synthesis of complex molecules. CHIPID has also been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Optoelectronic Properties

A study by Mane, Katagi, and Melavanki (2019) focused on the synthesis and computational studies of novel Acridin-Isoindoline-1,3-Dione derivatives, including 2-(4-(3-chloroacridin-9ylamino)phenyl)isoindoline-1,3-dione. These compounds displayed high thermal stability and showed promise as fluorescent compounds due to their excellent photophysical properties. Computational studies using Density Functional Theory (DFT) further evaluated their optical band gap and Frontier Molecular Orbital (FMO) energies, indicating their potential in optoelectronic applications (Mane, Katagi, & Melavanki, 2019).

Structural Analysis and Nonlinear Optical Material

Evecen et al. (2016) synthesized and characterized a novel isoindoline compound, 2-(3-chloro-4-(4-chlorophenoxy)phenyl)isoindoline-1,3-dione. The molecular structure, vibrational frequencies, and electronic absorption spectra were analyzed using DFT and TD-DFT methods. The compound showed potential as a nonlinear optical material due to its significant first hyperpolarizability, suggesting its use in photonic and optoelectronic devices (Evecen, Duru, Tanak, & Agar, 2016).

Green Synthesis Approach

A study by Journal et al. (2019) presented an efficient and environmentally friendly synthesis of Isoindoline-1,3-dione derivatives using the Water Extract of Onion Peel Ash (WEOPA) method. This approach avoids harmful reagents and offers an alternative for bio-waste management, making it a significant advancement in the field of sustainable chemistry (Journal, Chia, Chee, Aziz, Radzi, & Kan, 2019).

Magnetic Nanoparticle Synthesis

Shabani et al. (2021) described the functionalization of 2-Aminoisoindoline-1,3-dione with Fe3O4@chloro-silane core-shell nanoparticles for the synthesis of 4H-pyran derivatives. This method provides environmental benefits, excellent yields, and easy separation of nanoparticles, highlighting its potential in catalysis and nanotechnology applications (Shabani, Heravi, Babazadeh, Ghasemi, Amini, & Robertson, 2021).

Mass Spectrometry and Hydration Studies

Yosefdad, Valadbeigi, and Bayat (2020) investigated the fragmentation of bis-phthalimide derivatives including 2,2-(propane-1,3-diyl)bis(isoindoline-1,3-dione) in electron impact ionization-mass spectrometry. They explored the effects of hydration and structure on fragmentation, contributing to the understanding of these compounds in mass spectrometric analysis (Yosefdad, Valadbeigi, & Bayat, 2020).

Crystal Structure Characterization

The crystal structure of similar compounds, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, has been characterized by Duru et al. (2018). Understanding the molecular and crystal structure of such compounds is crucial for their application in various scientific fields (Duru, Evecen, Tanak, & Ağar, 2018).

Antimicrobial and Molecular Docking Studies

Ghabbour and Qabeel (2016) synthesized and characterized 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, examining its antimicrobial activities and conducting computational studies including density function theory (DFT) and docking studies. Such research contributes to the development of potential pharmaceutical applications (Ghabbour & Qabeel, 2016).

Tyrosinase Inhibitory Activity

Then et al. (2018) synthesized a series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives and evaluated their antioxidant and antityrosinase properties. They found that one of the compounds showed higher tyrosinase inhibitory activity than the control, indicating potential therapeutic applications (Then, Kwong, Quah, Kumar, Chia, Wong, Chandraju, Karthick, Win, Sulaiman, Hashim, & Ooi, 2018).

properties

IUPAC Name

2-(3-chloro-2-hydroxypropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRVYEPWGIQEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294241
Record name 1-chloro-3-phthalimido-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione

CAS RN

19667-37-9
Record name NSC95431
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Record name 1-chloro-3-phthalimido-2-propanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-CHLORO-2-HYDROXYPROPYL)-PHTHALIMIDE
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Synthesis routes and methods I

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Synthesis routes and methods II

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reacting (S)-(+)-epichlorohydrin with phthalimide to form a stereoisomer of 1-chloro-3-phthalimido-2-propanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Rajesh, PS Reddy, M Manidhar, MV Lakshmi… - Journal of …, 2011 - hindawi.com
A new synthetic method for the preparation of high enantiopure (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione has been developed. The enantiopurity of the obtained (R)-2-((…
Number of citations: 3 www.hindawi.com

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